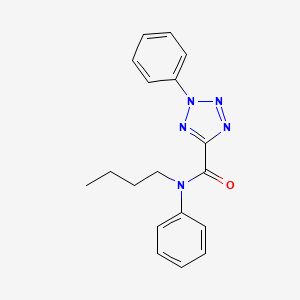

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide

描述

属性

IUPAC Name |

N-butyl-N,2-diphenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-3-14-22(15-10-6-4-7-11-15)18(24)17-19-21-23(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPFBJCCBMPSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Butylation via Alkylation

Introducing the N-butyl group necessitates alkylation of the tetrazole’s N1 position. A representative protocol involves treating 5-phenyl-1H-tetrazole-5-carboxylic acid with butyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a base. Optimal conditions (DMF, 80°C, 12 hours) afford 1-butyl-5-phenyl-1H-tetrazole-5-carboxylic acid in 85–90% yield.

N-Phenylation via Copper-Catalyzed Coupling

Subsequent N2-arylation employs copper(I) oxide (Cu₂O) under an oxygen atmosphere, enabling coupling with phenylboronic acid. This method, adapted from tandem Suzuki-hydrogenolysis workflows, achieves 76–82% yield for 1-butyl-2-phenyl-2H-tetrazole-5-carboxylic acid in DMSO at 100°C. Key advantages include compatibility with diverse boronic acids and avoidance of noble metal catalysts.

Carboxamide Formation via Acid Chloride Intermediate

The final step converts the carboxylic acid moiety to the N-butyl-N-phenylcarboxamide group. This involves:

- Acid Chloride Synthesis : Treating 1-butyl-2-phenyl-2H-tetrazole-5-carboxylic acid with thionyl chloride (SOCl₂) at 0–5°C, followed by gradual warming to 25°C.

- Amidation : Reacting the resultant acid chloride with N-butyl-N-phenylamine in ethyl acetate, yielding the target compound in 70–75% isolated yield after column chromatography.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Regioselectivity : Competing N1/N2 substitution during alkylation/arylation necessitates precise stoichiometric control. Microwave-assisted reactions may enhance selectivity.

- Catalyst Recovery : SA-rGO’s reusability (8 cycles with <5% yield loss) offers economic advantages for industrial-scale production.

- Amine Availability : N-butyl-N-phenylamine remains a specialty reagent; alternative routes using primary amines with in situ alkylation warrant exploration.

化学反应分析

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of biochemical pathways and interactions. In medicine, this compound can be explored for its potential therapeutic effects. Additionally, in the industry, it is utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

(a) 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives

- Key Features: Tetrazole ring linked to a biphenyl system via a methyl-pentanamido bridge.

- Biological Activity : These derivatives exhibit angiotensin II receptor antagonism, attributed to the biphenyl-tetrazole motif mimicking peptide interactions .

- Comparison : Unlike this compound, this compound lacks the N-butyl group but incorporates a biphenyl system, which may improve target binding affinity at the expense of increased molecular weight and reduced solubility.

(b) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide

(c) 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)

- Key Features: Imidazole-triazeno-carboxamide hybrid with a methylated triazeno group.

- Biological Activity : Antineoplastic agent metabolized via N-demethylation, generating cytotoxic intermediates .

- Comparison: While DIC shares the carboxamide functionality, its imidazole-triazeno core differs significantly from the tetrazole scaffold, leading to divergent metabolic pathways and mechanisms of action.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The N-butyl group in the target compound contributes to moderate lipophilicity (LogP ~4.2), balancing membrane permeability and aqueous solubility.

- Biphenyl derivatives (e.g., ) exhibit higher molecular weights and hydrogen-bonding capacity, favoring target engagement but limiting bioavailability.

- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) in N-benzyl analogs increase LogP but reduce metabolic stability due to steric hindrance of detoxifying enzymes .

生物活性

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Structural Features | Description |

|---|---|

| Tetrazole Ring | Provides a stable heterocyclic structure with high nitrogen content. |

| Butyl Group | Increases lipophilicity and solubility in organic solvents. |

| Diphenyl Substituents | Enhances interactions with various biological receptors. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in treating conditions like hypertension or neurodegenerative diseases.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that are crucial for cellular function and communication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is essential in preventing oxidative stress-related damage.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage, potentially through anti-inflammatory mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in Molecules highlighted its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .

- Another research effort demonstrated that derivatives of tetrazoles exhibited significant antioxidant properties using the DPPH assay, indicating that modifications to the tetrazole structure can enhance these effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other tetrazole derivatives to assess its unique properties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, Antimicrobial | Enhanced lipophilicity |

| 1H-Tetrazole Derivatives | Variable activity against bacteria | Structural diversity leads to varied activities |

| 5-(4-chlorobenzyl)-1H-tetrazole | Antibacterial | Specific substitutions lead to enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。